N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a cycloheptyl group, a hydroxy group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, commonly referred to as CHPMP, is a heterocyclic organic compound
Mode of Action
. This suggests that the compound interacts with its targets in a way that influences pain perception.
Biochemical Pathways
, suggesting that they may affect pain signaling pathways.
Pharmacokinetics
, suggesting that they are likely to be absorbed and distributed in the body in a way that allows them to exert their effects.
Result of Action
, suggesting that they may have an effect on pain perception at the molecular and cellular level.
Action Environment
, suggesting that they may be influenced by factors such as pH, temperature, and the presence of other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with cycloheptanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group, typically using reagents like isocyanates or carbamoyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, alcohols, and halogenating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- N-cyclohexyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Uniqueness
N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development .
Biological Activity
N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrido[1,2-a]pyrimidine class. Its unique molecular structure, characterized by a fused bicyclic system and various substituents, contributes to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N3O2. The compound features:
- A cycloheptyl group that enhances lipophilicity.
- A hydroxyl group that may participate in hydrogen bonding.
- An oxo functional group contributing to its reactivity.
These structural elements enable the compound to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that compounds related to N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidines show potent activity against several cancer cell lines such as SiHa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) using the MTT assay. Specific compounds have shown IC50 values lower than those of established chemotherapeutics like etoposide .
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Compound 12 | MCF-7 | 0.09 ± 0.0085 |
Compound 16 | A549 | 0.03 ± 0.0056 |
Compound 13 | Colo-205 | 0.01 ± 0.074 |
These findings suggest that modifications in the structure significantly enhance anticancer efficacy.
Anti-inflammatory and Analgesic Properties
N-cycloheptyl derivatives have been investigated for their anti-inflammatory and analgesic effects. Studies suggest that these compounds may inhibit pathways involved in inflammation, providing a basis for their potential use in treating inflammatory diseases .
Neuroprotective Effects
The compound has also been studied for neuroprotective properties against conditions like Alzheimer’s disease. For example, certain derivatives exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme associated with cognitive decline .
The biological activity of N-cycloheptyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : Some studies indicate that pyrido[1,2-a]pyrimidines can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Compounds in this class may modulate oxidative stress levels within cells, contributing to their anticancer effects.
Case Studies
Recent studies have focused on synthesizing novel derivatives of N-cycloheptyl compounds to enhance biological activity:
- Synthesis and Evaluation : Researchers synthesized a series of pyrido[1,2-a]pyrimidine derivatives and evaluated their anticancer activity against multiple cell lines. The most promising candidates exhibited significantly lower IC50 values compared to standard treatments .
- Combination Therapies : Investigations into combination therapies involving N-cycloheptyl derivatives with existing chemotherapeutics have shown enhanced efficacy and reduced side effects .
Properties
IUPAC Name |
N-cycloheptyl-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-8-9-20-13(10-11)19-16(22)14(17(20)23)15(21)18-12-6-4-2-3-5-7-12/h8-10,12,22H,2-7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBRCTQEYNMUFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NC3CCCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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